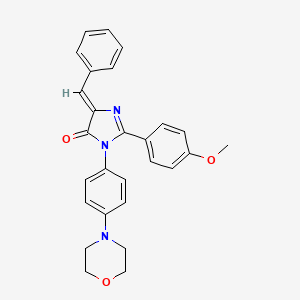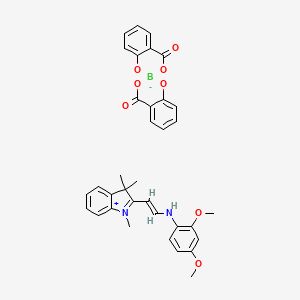
2-Ethynyl-A-norpregn-20-yne-2,17-diol 2-(4-morpholineacetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethynyl-A-norpregn-20-yne-2,17-diol 2-(4-morpholineacetate) is a synthetic compound with a complex molecular structure. It belongs to the class of norpregnane derivatives and is characterized by the presence of ethynyl and morpholineacetate groups. The molecular formula of this compound is C28H39NO4, and it has a molecular weight of 453.61 g/mol .
Vorbereitungsmethoden
The synthesis of 2-Ethynyl-A-norpregn-20-yne-2,17-diol 2-(4-morpholineacetate) involves multiple steps, starting from basic steroidal precursors. The key steps include:
Formation of the Norpregnane Core: This involves the cyclization of steroidal precursors to form the norpregnane core structure.
Introduction of the Ethynyl Group: The ethynyl group is introduced through a reaction with an acetylene derivative under basic conditions.
Attachment of the Morpholineacetate Group: This step involves the esterification of the norpregnane core with morpholineacetic acid under acidic conditions.
Industrial production methods typically involve optimizing these steps to achieve high yields and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
2-Ethynyl-A-norpregn-20-yne-2,17-diol 2-(4-morpholineacetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl group to an ethyl group.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 2-oxo derivatives, while reduction can yield 2-ethyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethynyl-A-norpregn-20-yne-2,17-diol 2-(4-morpholineacetate) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex steroidal compounds.
Biology: The compound is studied for its potential effects on cellular processes and hormone regulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in hormone-related disorders.
Industry: It is used in the development of pharmaceuticals and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 2-Ethynyl-A-norpregn-20-yne-2,17-diol 2-(4-morpholineacetate) involves its interaction with specific molecular targets in the body. The compound binds to steroid hormone receptors, modulating their activity and influencing gene expression. This can lead to changes in cellular processes such as proliferation, differentiation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
2-Ethynyl-A-norpregn-20-yne-2,17-diol 2-(4-morpholineacetate) can be compared with other norpregnane derivatives such as:
Ethynodiol Diacetate: Similar in structure but lacks the morpholineacetate group.
Norethisterone: Another norpregnane derivative with different functional groups.
Levonorgestrel: A widely used synthetic progestogen with a similar core structure but different substituents.
The uniqueness of 2-Ethynyl-A-norpregn-20-yne-2,17-diol 2-(4-morpholineacetate) lies in its specific combination of ethynyl and morpholineacetate groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
142546-49-4 |
|---|---|
Molekularformel |
C28H39NO4 |
Molekulargewicht |
453.6 g/mol |
IUPAC-Name |
[(2R,3aS,3bS)-2,6-diethynyl-6-hydroxy-3a,5a-dimethyl-1,3,3b,4,5,7,8,8a,8b,9,10,10a-dodecahydroindeno[5,4-e]inden-2-yl] 2-morpholin-4-ylacetate |
InChI |
InChI=1S/C28H39NO4/c1-5-27(33-24(30)18-29-13-15-32-16-14-29)17-20-7-8-21-22(25(20,3)19-27)9-11-26(4)23(21)10-12-28(26,31)6-2/h1-2,20-23,31H,7-19H2,3-4H3/t20?,21?,22-,23?,25-,26?,27+,28?/m0/s1 |
InChI-Schlüssel |
UCWYEAYOUHGHBZ-CZHMCQKUSA-N |
Isomerische SMILES |
C[C@]12C[C@](CC1CCC3[C@@H]2CCC4(C3CCC4(C#C)O)C)(C#C)OC(=O)CN5CCOCC5 |
Kanonische SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4C3(CC(C4)(C#C)OC(=O)CN5CCOCC5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-pyridin-2-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12713896.png)












